molecular formula C20H14N4O2 B4919703 3-(4-methoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a][1,3]benzimidazol-4(3H)-one

3-(4-methoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a][1,3]benzimidazol-4(3H)-one

Cat. No.: B4919703
M. Wt: 342.3 g/mol
InChI Key: UGCXNXFGWALKFU-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)pyrido[3’,4’:5,6]pyrimido[1,2-a][1,3]benzimidazol-4(3H)-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which integrates multiple aromatic rings and heteroatoms, making it a versatile candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)pyrido[3’,4’:5,6]pyrimido[1,2-a][1,3]benzimidazol-4(3H)-one typically involves multi-step reactions starting from simpler aromatic compounds. One common synthetic route includes the condensation of 4-methoxyaniline with pyridine-3-carboxylic acid, followed by cyclization and further functionalization to achieve the desired structure . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)pyrido[3’,4’:5,6]pyrimido[1,2-a][1,3]benzimidazol-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity and affecting downstream signaling pathways . This inhibition can lead to altered cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methoxyphenyl)pyrido[3’,4’:5,6]pyrimido[1,2-a][1,3]benzimidazol-4(3H)-one stands out due to its unique combination of aromatic rings and heteroatoms, which confer distinct chemical reactivity and biological activity. Its potential as a multi-target inhibitor and its versatility in various chemical reactions make it a valuable compound for further research and development .

Properties

IUPAC Name

5-(4-methoxyphenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O2/c1-26-14-8-6-13(7-9-14)23-11-10-17-15(19(23)25)12-21-20-22-16-4-2-3-5-18(16)24(17)20/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCXNXFGWALKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC3=C(C2=O)C=NC4=NC5=CC=CC=C5N34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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